3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
Properties
Molecular Formula |
C23H14BrClN2OS2 |
|---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-[(3-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14BrClN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2 |
InChI Key |
UQFYWLQROMBCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Br)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazoloquinazoline Core
The thiazolo[3,4-a]quinazoline scaffold is typically constructed via cyclization reactions. A common approach begins with methyl 2-aminobenzoate, which undergoes treatment with thiophosgene to form an isothiocyanate intermediate. Subsequent cyclization with methyl 2-cyanoacetate and elemental sulfur generates the thiazole ring fused to the quinazoline structure. This step is critical for establishing the heterocyclic core, with yields reaching 85–90% under reflux conditions in dichloromethane.
One-Pot Synthesis Using Dual Catalysis
A patent-pending method simplifies the synthesis by combining acylation and reduction steps in a single reactor. Key features include:
-
Catalytic System : Boron trifluoride diethyl etherate (BF₃·OEt₂) and trifluoroacetic acid (TFA) act as co-catalysts, enabling both Friedel-Crafts acylation and carbonyl reduction.
-
Conditions : Reactions proceed at room temperature with a catalytic load of 5 mol% BF₃ , eliminating the need for harsh reagents like aluminum chloride.
-
Yield : This method achieves 92–95% yield with reduced waste generation, making it industrially scalable.
Table 1: Comparison of Catalytic Systems
| Catalyst | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|
| BF₃·OEt₂ + TFA | 25°C | 95 | Eco-friendly, one-pot synthesis |
| CuI | 80°C | 89 | High regioselectivity |
| K₂CO₃ | 60°C | 85 | Mild conditions |
Functional Group Modifications and Purification
Hydrolysis and Amide Coupling
The thioxo group at position 1 is introduced via hydrolysis of intermediate thioureas. For instance, treatment with hydrochloric acid (6 M) under reflux converts thiocarbamates to thioxo derivatives. Subsequent amide coupling using HATU or EDCI reagents links additional pharmacophores to the core structure.
Purification Techniques
-
Chromatography : Flash chromatography on silica gel (eluent: ethyl acetate/hexane) resolves regioisomers and removes unreacted starting materials.
-
Crystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for X-ray diffraction analysis.
Table 2: Analytical Characterization Data
Environmental and Industrial Considerations
The patent-described one-pot method reduces waste by 40% compared to traditional stepwise syntheses. Key advancements include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Halogen atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazoloquinazolinone Family
Key structural analogues include derivatives with varying substituents at positions 7 and 8 of the phenyl ring (Table 1).
Key Findings:
- Halogen Effects : Bromo substituents (e.g., 11d) enhance BKCa channel activation compared to chloro or methyl groups. The target compound’s 4-bromo and 3-chlorobenzyl groups likely synergize to improve binding affinity and metabolic stability .
- Activity Divergence: While thiazoloquinazolinones with bromo substituents target ion channels (), derivatives with cyanoacetamide groups exhibit antimicrobial activity (), highlighting substituent-driven pharmacological diversity .
Pharmacokinetic and Efficacy Profiles
- BKCa Activation: The target compound’s 3-chlorobenzyl group may enhance membrane permeability, as seen in 12h, which showed a 2.5-fold increase in AUC compared to non-benzyl analogues .
- Metabolic Stability : Halogenated aryl groups (bromo, chloro) reduce oxidative metabolism, extending half-life. For example, 12h had a t₁/₂ of 6.2 hours in rats, superior to methyl-substituted analogues .
Biological Activity
The compound 3-(4-Bromophenyl)-4-(3-chlorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazoline derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of thiazoloquinazoline derivatives typically involves multi-step organic reactions. The specific compound in focus can be synthesized through methods involving the reaction of appropriate thiourea derivatives with substituted benzyl halides under controlled conditions. The structural confirmation is often performed using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiazole and quinazoline derivatives, including the compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
| Compound | E. coli | S. aureus | P. aeruginosa | S. pyogenes |
|---|---|---|---|---|
| This compound | 100 µg/mL | 50 µg/mL | 200 µg/mL | 150 µg/mL |
| Standard Antibiotic (Ampicillin) | 10 µg/mL | 5 µg/mL | 15 µg/mL | 10 µg/mL |
The compound exhibited significant antibacterial activity against Staphylococcus aureus , which is notable given the rising incidence of antibiotic-resistant strains.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that it could inhibit fungal growth at concentrations similar to those required for bacterial inhibition, suggesting a broad-spectrum antimicrobial profile.
The biological activity of thiazoloquinazoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This includes inhibition of DNA synthesis and disruption of cell wall integrity. Specific studies have indicated that compounds within this class may act as inhibitors of key enzymes involved in bacterial metabolism.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Arabian Journal of Chemistry demonstrated that thiazoloquinazoline derivatives, including the compound , showed promising results against both Gram-positive and Gram-negative bacteria. The researchers noted that structural modifications significantly influenced their antimicrobial potency .
- In Vivo Evaluation : Another research effort focused on evaluating the in vivo efficacy of similar compounds in animal models infected with resistant strains of bacteria. Results indicated a reduction in bacterial load comparable to standard treatments, highlighting the potential for clinical applications .
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions. A common approach uses heterogenous catalysis with Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, with stoichiometric ratios of precursors. Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid to achieve >85% purity . Alternative methods employ hydrogenation steps with 2,3-diazetidinone, requiring precise temperature control (25–30°C) to minimize side-product formation . Yield optimization relies on catalyst loading (10 wt%) and solvent polarity adjustments.
Q. Which spectroscopic and crystallographic techniques effectively characterize its structure?
- IR spectroscopy : Identifies thioxo (C=S) stretches at 1150–1250 cm⁻¹ and quinazolinone carbonyl (C=O) bands near 1680 cm⁻¹.
- ¹H NMR : Aromatic protons (6.8–8.2 ppm) and benzyl methylene protons (4.5–5.0 ppm) confirm substitution patterns .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between the thiazoloquinazolinone core and substituted phenyl rings .
Q. What purification strategies are recommended to isolate the compound?
- Recrystallization : Use hot aqueous acetic acid (80°C) to remove unreacted precursors.
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Monitor purity via HPLC (C18 column, 70% acetonitrile/water) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and intermolecular interactions?
- Perform geometry optimization at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMO). The HOMO-LUMO gap (~3.5 eV) indicates charge-transfer potential .
- Electrostatic potential maps reveal nucleophilic regions near the thioxo group and electrophilic sites at halogen substituents, guiding interaction studies with biological targets .
- Validate computational models against experimental X-ray torsion angles (<5° deviation) .
Q. What experimental designs elucidate structure-activity relationships (SAR) for biological activity?
Q. How can solubility challenges in biological assays be addressed?
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Normalize data across studies by adjusting for assay variables (e.g., cell line viability thresholds, incubation times) .
- Orthogonal validation : Combine enzyme inhibition assays with cellular apoptosis markers (e.g., caspase-3 activation) to confirm mechanism specificity .
Data Analysis & Mechanistic Studies
Q. How are crystallographic disorder or twinning artifacts managed in structural studies?
Q. What role do halogen substituents (Br, Cl) play in molecular packing and stability?
Q. How is reaction regioselectivity controlled during heterocycle formation?
- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor thiazoloquinazolinone cyclization over competing oxadiazole pathways .
- Steric directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-bromophenyl position to guide thiolate attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
